3-(Methoxymethyl)furan-2-carboxylic acid

Description

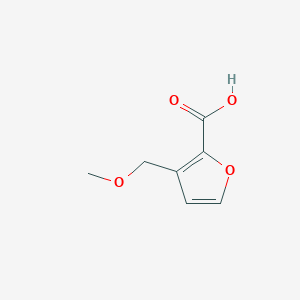

3-(Methoxymethyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 3-position of the furan ring. Furan-2-carboxylic acid derivatives are widely explored in organic synthesis, materials science, and pharmaceuticals due to their versatile reactivity and bioactivity .

Properties

IUPAC Name |

3-(methoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXDFYPDSVBKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(OC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with methoxymethylating agents under controlled conditions. One common method is the reaction of furan-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction could produce furan-2-methanol .

Scientific Research Applications

3-(Methoxymethyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below highlights key differences in substituent positions and functional groups among structurally related furan-2-carboxylic acid derivatives:

Key Observations :

- Substituent Position : The 3-position substitution in the target compound distinguishes it from 5-substituted analogs (e.g., 5-hydroxymethyl or 5-carboxyethyl derivatives), which are more common in natural products and synthetic studies .

- Benzofuran analogs exhibit distinct electronic properties due to aromatic conjugation .

Physicochemical Properties

- 3-Methylfuran-2-carboxylic acid (CAS 4412-96-8): Boiling Point: Not reported. Solubility: Likely polar due to -COOH group. Safety: Hazard statements H315 (skin irritation) and H319 (eye irritation) .

Target Compound Predictions :

- Higher molecular weight (156.14 g/mol) than 3-methyl derivative.

- Methoxymethyl group may reduce acidity compared to hydroxymethyl analogs.

Biological Activity

3-(Methoxymethyl)furan-2-carboxylic acid is an organic compound with notable biological activities. This article explores its potential applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C7H8O4

- Molecular Weight : 156.14 g/mol

- IUPAC Name : this compound

The compound features a furan ring substituted with a methoxymethyl group and a carboxylic acid, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been studied for its effectiveness against various bacterial strains. The compound's mechanism may involve inhibiting bacterial growth or swarming behavior, similar to other furan derivatives .

In a study focusing on furan-2-carboxylic acids, it was found that these compounds can inhibit the swarming and swimming of bacteria such as Escherichia coli and Burkholderia xenovorans at low concentrations (around 1.8 µg L−1) . This suggests that this compound may share similar inhibitory effects.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors involved in metabolic and signaling pathways. The methoxymethyl group enhances its ability to interact with biological molecules, potentially leading to various biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methoxymethyl group enhances reactivity | Antimicrobial, Anti-inflammatory |

| 5-Hydroxymethylfuran-2-carboxylic acid | Hydroxymethyl substitution; known for swarming inhibition | Antimicrobial |

| Furan-2-carboxylic acid | Lacks methoxymethyl group; basic furan structure | Antimicrobial, but less potent than derivatives |

This table highlights the unique positioning of this compound within the furan family, emphasizing its enhanced reactivity due to the methoxymethyl substitution.

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that furan derivatives, including those similar to this compound, significantly inhibited bacterial motility at low concentrations. This suggests potential applications in developing antibacterial agents .

- Synthetic Applications : The compound serves as an intermediate in organic synthesis, showcasing its versatility in creating more complex molecules for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.